Synthetic Yield Advantage vs. Carboxylic Acid Derivative
In a comparative analysis of synthetic routes, 2-oxoindoline-5-carboxamide is obtained directly from 2-oxoindoline-5-carbonitrile via acid hydrolysis in 83% yield under a single-step, scalable procedure (85% H2SO4, 80°C, 6 h) . In contrast, the analogous 2-oxoindoline-5-carboxylic acid is reported to be synthesized through multi-step reactions with yields up to 69% , and its subsequent amidation to N-methyl-2-oxoindoline-5-carboxamide proceeds with only 12% yield . This demonstrates a substantial synthetic efficiency advantage for the carboxamide form when the amide functionality is required in downstream applications, avoiding the low-yielding carboxylic acid activation and coupling steps.
| Evidence Dimension | Synthetic Yield (single-step hydrolysis vs. multi-step with subsequent amidation) |
|---|---|
| Target Compound Data | 83% yield (one-step hydrolysis) |
| Comparator Or Baseline | 2-Oxoindoline-5-carboxylic acid: up to 69% yield (multi-step); N-methyl-2-oxoindoline-5-carboxamide: 12% yield (amidation of carboxylic acid) |
| Quantified Difference | ≥14 percentage points higher vs. carboxylic acid; 71 percentage points higher vs. post-carboxylic acid amidation route |
| Conditions | Hydrolysis: 2-oxoindoline-5-carbonitrile (15 mmol) in 85% H2SO4, 80°C, 6 h; Amidation: 2-oxoindoline-5-carboxylic acid with TBTU/HOBt coupling |
Why This Matters
Procurement of the carboxamide directly bypasses a low-yielding amidation step, reducing synthetic cost and time-to-compound for medicinal chemistry campaigns requiring amide-linked conjugates.
